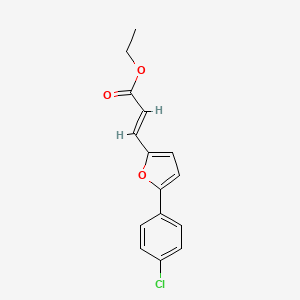

Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate

Description

Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate is a synthetic acrylate ester featuring a furan ring substituted at the 5-position with a 4-chlorophenyl group and an ethyl acrylate moiety at the 2-position. The synthesis of such compounds typically involves Wittig or Horner-Wadsworth-Emmons reactions, where 5-arylfuran-2-carbaldehydes react with phosphorylated acrylate derivatives to form the α,β-unsaturated ester system . Microwave-assisted synthesis has also been employed to optimize reaction efficiency and yields for analogous furan-acrylate derivatives .

Applications of this compound may include its use as a precursor for antifungal agents or photodynamic therapeutics, inferred from structural analogs with reported bioactivity .

Properties

Molecular Formula |

C15H13ClO3 |

|---|---|

Molecular Weight |

276.71 g/mol |

IUPAC Name |

ethyl (E)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enoate |

InChI |

InChI=1S/C15H13ClO3/c1-2-18-15(17)10-8-13-7-9-14(19-13)11-3-5-12(16)6-4-11/h3-10H,2H2,1H3/b10-8+ |

InChI Key |

KQPAKXJSVYVKQN-CSKARUKUSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-(4-chlorophenyl)furan-2-carbaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl acrylate in the presence of a base such as piperidine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reactivity and Key Reactions

The compound’s α,β-unsaturated ester system undergoes nucleophilic addition , cycloadditions , and polymerizations . Specific reactions include:

Nucleophilic Addition

The electron-deficient double bond reacts with nucleophiles (e.g., Grignard reagents, amines) to form substituted derivatives. For example, hydride addition via NaBH₄ reduces the double bond to a single bond.

Cycloadditions

The conjugated system participates in Michael addition or Diels-Alder reactions , enabling the construction of six-membered ring systems. This reactivity is critical for synthesizing bioactive molecules .

Substitution Reactions

The furan ring undergoes electrophilic substitution (e.g., bromination) under Lewis acid catalysis. The chlorophenyl group may also undergo hydrolysis to phenolic derivatives under basic conditions.

Polymerization

The α,β-unsaturated ester can polymerize via free-radical mechanisms, forming biocompatible polymers for medical applications.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Addition | Grignard reagents, THF | Substituted esters |

| Diels-Alder Reaction | Dienes, Lewis acid catalyst | Six-membered ring systems |

| Electrophilic Substitution | Br₂, FeCl₃ | Halogenated furan derivatives |

Mechanistic Insights

The reactivity stems from the electron-deficient α,β-unsaturated carbonyl system , which activates the double bond for nucleophilic attack. The furan ring’s aromaticity and the chlorophenyl group’s electron-withdrawing effect further enhance this reactivity.

Nucleophilic Attack Pathway

The conjugated system stabilizes the transition state during addition, enabling regioselective control. For example, hydride addition typically occurs at the β-position, forming single-bonded intermediates.

Effect of Substituents

The 4-chlorophenyl group’s electron-withdrawing nature increases the electrophilicity of the α,β-unsaturated system, accelerating nucleophilic reactions.

Biological Activity

Derivatives of this compound exhibit cytotoxicity and tubulin inhibition , making them candidates for anticancer therapies . For example, acrylate esters with substituted benzamido groups showed IC₅₀ values as low as 0.002 µM against MCF7 breast cancer cells .

| Compound Type | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | 0.002 | HEPG2, MCF7 |

| Reference drug | 0.005–0.007 | HEPG2, MCF7 |

Material Science

The compound serves as a precursor for biodegradable polymers and antimicrobial coatings due to its reactivity and compatibility with bioactive systems .

Structural Characterization

Key analytical data includes:

-

Molecular Formula : C₁₅H₁₂ClO₃

-

Molecular Weight : 276.72 g/mol

-

¹H NMR : Aromatic protons (δ 7.3–7.8 ppm), ester ethoxy (δ 1.3 ppm)

This compound’s versatility in organic synthesis and its potential in biomedical applications underscore its importance in modern chemistry. Further research on its reactivity and biological properties will likely expand its utility in drug discovery and materials science.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate has been explored for its potential therapeutic effects, including:

- Antimicrobial Activity: Studies indicate that the compound exhibits significant antimicrobial properties, effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, potentially through the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .

- Anticancer Properties: Preliminary research suggests that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Agricultural Chemistry

The compound's efficacy as a pesticide or fungicide has been investigated, particularly for its ability to inhibit plant pathogens. Its structural similarity to other known agrochemicals suggests potential applications in crop protection .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a series of experiments, this compound was tested against several bacterial strains. The results demonstrated a notable reduction in bacterial growth, indicating its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties of the compound revealed that it significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The furan ring and the 4-chlorophenyl group can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-(5-(2,4-Dichlorophenyl)furan-2-yl)acrylate (CAS 384857-12-9)

- Structural Differences : The phenyl substituent at the furan 5-position is 2,4-dichlorophenyl instead of 4-chlorophenyl.

- Synthesis : Prepared via analogous Wittig reactions using 5-(2,4-dichlorophenyl)furan-2-carbaldehyde .

- Physicochemical Properties : The additional chlorine atom increases molecular weight (MW: ~325.6 g/mol vs. ~290.7 g/mol for the target compound) and lipophilicity (predicted logP: ~4.2 vs. ~3.8).

Ethyl 4-Chlorocinnamate (MFCD00045213)

- Structural Differences : Replaces the furan ring with a benzene ring, forming a cinnamate derivative.

- Synthesis : Derived from 4-chlorocinnamic acid via esterification .

- Physicochemical Properties : Higher symmetry and planar structure compared to the furan analog may enhance crystallinity (melting point: ~45–47°C). The absence of the furan oxygen reduces hydrogen-bonding capacity, lowering aqueous solubility.

Ethyl 3-(5-(Hydroxymethyl)furan-2-yl)acrylate

- Structural Differences : Features a hydroxymethyl group (–CH2OH) at the furan 5-position instead of 4-chlorophenyl.

- Synthesis : Synthesized via a one-pot Wittig-Horner reaction with hydroxymethylfurfural (HMF), yielding 80–90% of the E-isomer .

- Physicochemical Properties : The polar hydroxymethyl group increases water solubility (logP: ~1.5) and reactivity, making it a key intermediate for further functionalization (e.g., esterification or oxidation) .

Ethyl 2-(4-Chlorophenyl)-3-(2,4-Difluorophenoxy)acrylate

- Structural Differences: Contains a 4-chlorophenyl group at position 2 and a 2,4-difluorophenoxy group at position 3 of the acrylate.

- Synthesis: Formed via nucleophilic substitution between ethyl 2-(4-chlorophenyl)acrylate and 2,4-difluorophenol under basic conditions .

- Bioactivity: The fluorinated phenoxy group may enhance metabolic stability and bioavailability compared to non-fluorinated analogs, suggesting utility in drug development .

Research Findings and Implications

- Substituent Effects : Chlorine atoms at the para position of phenyl rings enhance lipophilicity and stability, while fluorine atoms (e.g., in ) improve metabolic resistance.

- Synthetic Efficiency : Microwave methods and one-pot reactions significantly reduce reaction times for furan-acrylates compared to traditional esterification .

- Bioactivity Trends : Increased halogenation correlates with enhanced antimicrobial activity, as seen in dichlorophenyl derivatives , whereas hydroxymethyl groups favor biodegradability .

This analysis underscores the importance of substituent engineering in optimizing physicochemical and biological profiles for furan-acrylate derivatives.

Biological Activity

Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a furan ring and a chlorophenyl substituent, which may contribute to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structure

The chemical structure of this compound can be represented as follows:

This structure consists of an ethyl acrylate moiety linked to a furan ring substituted with a 4-chlorophenyl group.

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and a suitable aldehyde (in this case, a chlorophenyl-substituted furan derivative). The reaction can be catalyzed by various bases, such as sodium ethoxide or diisopropylethylamine (DIPEA), under controlled conditions to optimize yield and purity .

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. This compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial effects .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (human liver cancer cells). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to alterations in cellular pathways, contributing to its antimicrobial and anticancer effects. The precise mechanisms are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival .

Case Studies

- Antimicrobial Evaluation : In a study evaluating various derivatives, this compound showed promising results against Staphylococcus epidermidis, with significant inhibition zones observed during susceptibility testing.

- Cytotoxicity Assays : A comparative study indicated that this compound had an IC50 value of approximately 12 µM against HepG2 cells, highlighting its potential as a lead compound for further drug development aimed at liver cancer treatment .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate, and how do reaction conditions influence yield and stereoselectivity?

The compound is synthesized via Wittig-Horner or Claisen-Schmidt condensation. For example:

- Wittig-Horner reaction with ethyl 2-(diethoxyphosphoryl)acetate and 5-(4-chlorophenyl)furan-2-carbaldehyde yields the product in 90% with >85% E-isomer selectivity .

- Microwave-assisted synthesis using NaOH in ethanol achieves 80% yield, though stereoselectivity is solvent-dependent .

Key Factors Affecting Yield/Stereochemistry :

| Method | Catalyst/Solvent | Yield | E:Z Ratio | Reference |

|---|---|---|---|---|

| Wittig-Horner | Ethanol, NaOEt | 90% | 85:15 | |

| Microwave Claisen-Schmidt | NaOH, Ethanol | 80% | Not reported |

Optimization of catalysts (e.g., NaOEt vs. NaOH) and solvents (polar vs. non-polar) is critical for minimizing side reactions .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- IR Spectroscopy : Identifies acrylate carbonyl (C=O) stretches at ~1700 cm⁻¹ and furan C-O-C bonds at ~1250 cm⁻¹ .

- NMR :

Q. How can researchers ensure regioselectivity in the formation of the acrylate moiety during synthesis?

Regioselectivity is controlled by:

- Electrophilic directing groups : The 4-chlorophenyl group on the furan directs acrylate addition to the α-position .

- Steric effects : Bulky catalysts (e.g., NaOEt) favor E-isomer formation by reducing rotational freedom during bond formation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact exchange terms accurately predict HOMO-LUMO gaps (~4.5 eV) and charge distribution on the chlorophenyl group .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability, showing ethanol stabilizes the E-isomer by 2–3 kcal/mol compared to hexane .

Q. How can contradictory data in reported yields (e.g., 80% vs. 90%) be systematically analyzed?

Contradictions arise from:

- Reaction time : Prolonged microwave irradiation (>30 min) degrades the product, reducing yield .

- Catalyst purity : NaOEt with residual moisture lowers selectivity by promoting side reactions . Resolution : Use design of experiments (DoE) to optimize time, temperature, and catalyst stoichiometry. For example, a 2³ factorial design identified 10 min microwave exposure and anhydrous NaOEt as optimal .

Q. What strategies are effective for designing biologically active derivatives of this compound?

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, CF₃) at the acrylate β-position to enhance antimicrobial activity. Derivatives showed MIC values of 8–16 µg/mL against S. aureus .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol) via halogen bonding with the 4-chlorophenyl group .

Q. How does solvent polarity influence the photophysical properties of this compound?

- Solvatochromism : In polar solvents (e.g., DMSO), the absorption λmax shifts from 320 nm (hexane) to 340 nm due to stabilization of the excited state .

- Fluorescence Quenching : Protic solvents (e.g., ethanol) reduce quantum yield (ΦF = 0.15) via hydrogen bonding, while aprotic solvents (ΦF = 0.35) enhance emission .

Data Contradiction Analysis

Example : Conflicting diastereoselectivity in Wittig vs. Claisen-Schmidt reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.